Molecular Weight and Lipophilicity Increase Relative to Unsubstituted and Mono-CF3 Analogs
The 3,5-bis(trifluoromethyl) substitution increases the molecular weight to 328.21 g/mol, compared to 192.21 g/mol for the unsubstituted ethyl 3-oxo-3-phenylpropanoate and 260.21 g/mol for the mono-CF3 analog (3-trifluoromethyl) . This 71% mass increase reflects significant gains in lipophilicity and metabolic stability, which are critical parameters in drug intermediate selection where the bis-CF3 motif enhances blood-brain barrier penetration and target binding affinity in final drug candidates such as NK1 antagonists [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 328.21 g/mol |
| Comparator Or Baseline | Ethyl 3-oxo-3-phenylpropanoate: 192.21 g/mol; Ethyl 3-oxo-3-(3-trifluoromethyl)phenyl)propanoate: 260.21 g/mol |
| Quantified Difference | +136 g/mol vs. unsubstituted; +68 g/mol vs. mono-CF3 |
| Conditions | Standard molecular formula calculation; MW confirmed via multiple vendor CoA |
Why This Matters
Higher molecular weight and lipophilicity from bis-CF3 substitution directly correlate with improved pharmacokinetic properties and target engagement in drug candidates derived from this intermediate, making it non-substitutable in medicinal chemistry programs targeting CNS-active compounds.
- [1] Megens AA, et al. Pharmacological Profile of (2R-trans)-4-[1-[3,5-bis(Trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301), an Orally and Centrally Active Neurokinin-1 Receptor Antagonist. J Pharmacol Exp Ther. 2002;302(2):653-63. View Source
